molecular formula C8H8N2O4 B1316651 (3-Nitropyridin-2-yl)methyl acetate CAS No. 131747-33-6

(3-Nitropyridin-2-yl)methyl acetate

Cat. No.: B1316651
CAS No.: 131747-33-6
M. Wt: 196.16 g/mol
InChI Key: ZIYJPXZUYGNNFD-UHFFFAOYSA-N
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Description

(3-Nitropyridin-2-yl)methyl acetate (CAS 131747-33-6) is a pyridine derivative with a nitro group at the 3-position and a methyl acetate substituent at the 2-position. Its molecular formula is C₈H₈N₂O₄, and it has a molecular weight of 196.16 g/mol . This compound is characterized by its electron-deficient pyridine ring, which is further polarized by the nitro group. The ester moiety provides a site for hydrolysis or further functionalization, making it a versatile intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

(3-nitropyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-6(11)14-5-7-8(10(12)13)3-2-4-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYJPXZUYGNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280750
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-33-6
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3-nitro-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Nitropyridin-2-yl)methyl acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of a nitro group attached to a pyridine ring, which significantly influences its biological activity. The molecular formula is C8H8N2O5C_8H_8N_2O_5 with a molecular weight of 196.16 g/mol. Its structure facilitates interactions with various biological targets, making it a subject of research for potential therapeutic uses.

1. Antineoplastic Activity

Recent studies have demonstrated that nitro-containing compounds, including this compound, exhibit antineoplastic properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer treatment .

2. Antimicrobial Activity

Nitro derivatives are well-known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens. The nitro group plays a crucial role in this activity by undergoing reduction within microbial cells, leading to the formation of toxic intermediates that damage DNA and other cellular components . For instance, metronidazole, a related compound, has established its role as an effective treatment for infections caused by anaerobic bacteria and protozoa.

3. KAT II Inhibition

The compound has been identified as a potential inhibitor of kynurenine aminotransferase II (KAT II), an enzyme involved in the metabolism of tryptophan to kynurenine. Inhibition of KAT II can enhance cognitive functions and provide neuroprotective effects, making it relevant in treating cognitive disorders such as schizophrenia . The inhibition mechanism involves binding to the active site of the enzyme, thereby reducing the synthesis of neurotoxic metabolites.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
CompoundIC50 (µM)
This compound15
Doxorubicin10
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus50
Escherichia coli75

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive species that interact with nucleophilic sites on proteins and nucleic acids.
  • Enzyme Inhibition : As a KAT II inhibitor, it alters metabolic pathways that can lead to increased levels of neuroprotective compounds in the brain.
  • Reactive Oxygen Species (ROS) Generation : The reduction process may lead to ROS production, which can induce oxidative stress in microbial cells or cancer cells, resulting in cell death.

Scientific Research Applications

Scientific Research Applications

The applications of (3-Nitropyridin-2-yl)methyl acetate can be categorized into several domains:

Medicinal Chemistry

Kynurenine Aminotransferase II Inhibition
Research indicates that this compound acts as an inhibitor of kynurenine aminotransferase II, an enzyme involved in the metabolism of kynurenine to kynurenic acid. This inhibition is relevant for treating cognitive deficits associated with schizophrenia and neurodegenerative disorders. Kynurenic acid has been shown to modulate excitatory neurotransmission, making this compound a candidate for enhancing cognitive function in disease states characterized by NMDA receptor hypofunction .

Anticancer Research

Microtubule-Targeting Agents
Analogues of this compound have been identified as microtubule-targeting agents with potent anticancer properties. These compounds induce cell cycle arrest and inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies demonstrate their effectiveness against various cancer types, including colon cancer, both in vitro and in vivo .

Organic Synthesis

Intermediate in Synthesis
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for further functionalization through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Summary of Applications

Application AreaDescription
Medicinal ChemistryInhibitor of kynurenine aminotransferase II for cognitive enhancement
Anticancer ResearchMicrotubule-targeting agent with effects against multiple cancer types
Organic SynthesisIntermediate for synthesizing complex organic compounds

Table 2: Chemical Reactions Involving this compound

Reaction TypeProductsConditions/Notes
OxidationCorresponding carboxylic acidsCommon oxidizing agents used
ReductionPrimary amines or alcoholsReducing agents like NaBH₄ or LiAlH₄
SubstitutionVarious substituted productsNucleophiles under basic/acidic conditions

Case Study 1: Kynurenine Pathway Modulation

A study published in the Journal of Neurochemistry explored the effects of this compound on cognitive deficits in animal models. The results indicated that inhibition of kynurenine aminotransferase II led to improved cognitive performance, suggesting therapeutic potential for schizophrenia treatment .

Case Study 2: Anticancer Efficacy

Research conducted on microtubule-targeting agents revealed that derivatives of this compound effectively inhibited tumor growth in xenograft models. The study highlighted the compound's ability to bind to tubulin at the colchicine site, demonstrating its mechanism of action against cancer cells .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular data for (3-Nitropyridin-2-yl)methyl acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Structural Features
This compound C₈H₈N₂O₄ 196.16 131747-33-6 Nitro (C3), methyl acetate (C2) Pyridine core; ester and nitro groups
2-Methyl-3-nitropyridine N-oxide C₆H₆N₂O₃ 154.13 5236-76-0 Nitro (C3), methyl (C2), N-oxide N-oxide enhances polarity and reactivity
2-Cyclobutoxy-3-nitropyridine C₉H₁₀N₂O₃ 194.19 Cyclobutoxy (C2), nitro (C3) Bulky substituent; steric hindrance
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate C₉H₁₀N₂O₅ 226.19 136718-78-0 Ethoxyacetate (C2), nitro (C3) Longer ester chain; increased lipophilicity
3-Methyl-2-nitrophenyl acetate C₉H₉NO₄* 5345-39-1 Nitro (C2), methyl (C3), acetate (O-linked) Benzene ring; distinct electronic effects

*Inferred molecular formula for 3-Methyl-2-nitrophenyl acetate.

Reactivity and Functional Group Analysis

  • Nitro Group Reactivity: In pyridine analogs, the nitro group at C3 is strongly electron-withdrawing, activating the ring for nucleophilic substitution or reduction.
  • Ester Group Variations : The methyl acetate in the target compound offers faster hydrolysis kinetics compared to the ethyl ester in Ethyl 2-(3-nitropyridin-2-yl)oxyacetate , which may delay carboxylic acid formation .
  • Aromatic Ring Differences : Replacing pyridine with benzene (3-Methyl-2-nitrophenyl acetate ) eliminates the electron-deficient nitrogen, altering electronic effects. This reduces the nitro group’s activation for substitution compared to pyridine analogs .

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